[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone
Description
[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone is a complex organic compound that features both indene and pyrrolidine moieties
Properties
IUPAC Name |
[2-(dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c1-24(2)22(14-17-6-3-4-7-18(17)15-22)21(26)25-13-5-8-20(25)16-9-11-19(23)12-10-16/h3-4,6-7,9-12,20H,5,8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKFPCBRGYDJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N3CCCC3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indene and pyrrolidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as column chromatography and recrystallization. Automation and continuous flow reactors may also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, and substituted aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .
Medicine
In medicine, [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-chlorophenyl)pyrrolidin-1-yl]methanone
- [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-bromophenyl)pyrrolidin-1-yl]methanone
- [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
Uniqueness
The uniqueness of [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, for instance, can enhance its binding affinity to certain biological targets and improve its metabolic stability compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
